

Technical Profile: 2,2-Dimethylchroman-7-carbaldehyde

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Compound of Interest

Compound Name: 2,2-Dimethylchroman-7-carbaldehyde

Cat. No.: B15302937

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CAS Number: 881657-09-6

Chemical Identity & Physicochemical Properties[1] [2]

2,2-Dimethylchroman-7-carbaldehyde (systematically 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde) is a bicyclic heterocyclic aldehyde. Unlike its more common regioisomer, the 6-carbaldehyde (CAS 61370-75-0), the 7-isomer allows for substitution patterns critical for specific Structure-Activity Relationship (SAR) studies in drug discovery.

Core Data Table

Property	Specification
CAS Number	881657-09-6
IUPAC Name	2,2-Dimethyl-3,4-dihydro-2H-chromene-7-carbaldehyde
Molecular Formula	C ₁₂ H ₁₄ O ₂
Molecular Weight	190.24 g/mol
SMILES	<chem>CC1(C)CCC2=C(O1)C=C(C=O)C=C2</chem>
Appearance	Pale yellow oil or low-melting solid
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Aldehyde (C-7), Cyclic Ether (Pyran ring)

Synthesis Strategy: Overcoming Regioselectivity Challenges

The Regioselectivity Problem

A common error in synthesizing this compound is attempting the direct Vilsmeier-Haack formylation of 2,2-dimethylchroman.

- Mechanism: The ether oxygen at position 1 is a strong ortho/para director.
- Outcome: Electrophilic attack occurs predominantly at the C-6 position (para to the oxygen), yielding the 6-carbaldehyde isomer.
- Solution: To target the C-7 position, an indirect route utilizing a lithium-halogen exchange on a pre-functionalized precursor (7-bromo-2,2-dimethylchroman) is required.

Recommended Pathway: The Lithiation-Formylation Protocol

This protocol ensures 100% regiocontrol by installing the aldehyde exactly where the bromine atom was positioned.

Step 1: Chroman Ring Formation

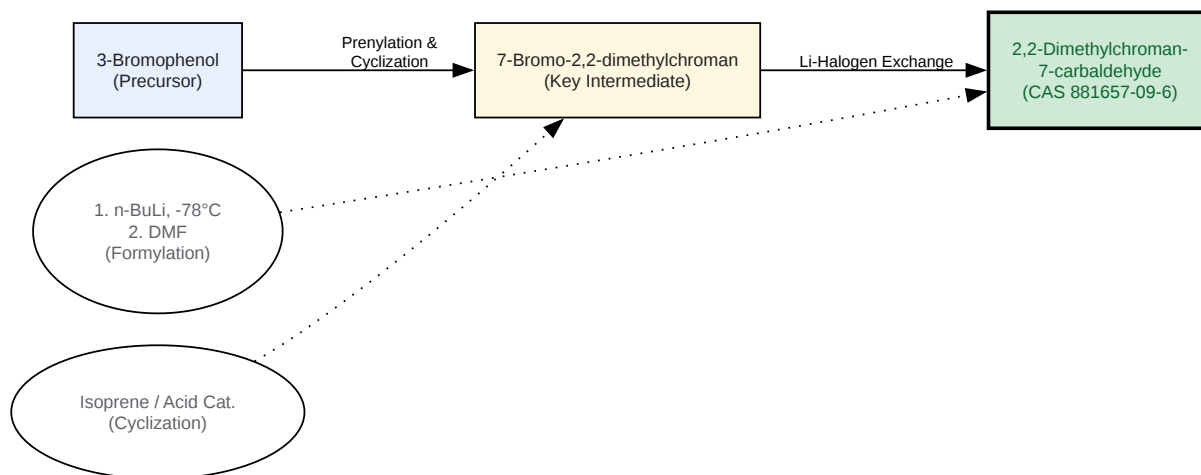
Reaction of 3-bromophenol with isoprene (or 3-methyl-2-buten-1-ol) under acidic catalysis. The meta-bromo substituent directs the cyclization to the less sterically hindered position, favoring the formation of the 7-bromo isomer.

Step 2: Formylation via Lithiation

The 7-bromo intermediate is treated with n-Butyllithium (n-BuLi) to generate the aryl lithium species, which is then quenched with

-Dimethylformamide (DMF) to yield the target aldehyde.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis pathway avoiding C-6 formylation by using a brominated precursor.

Detailed Experimental Protocol

Objective: Synthesis of **2,2-Dimethylchroman-7-carbaldehyde** via 7-bromo-2,2-dimethylchroman.

Phase 1: Preparation of 7-Bromo-2,2-dimethylchroman

- Reagents: 3-Bromophenol (1.0 eq), 3-Methyl-2-buten-1-ol (1.2 eq), Orthophosphoric acid (cat.), Toluene (Solvent).
- Procedure:
 - Dissolve 3-bromophenol in toluene under atmosphere.
 - Add orthophosphoric acid and heat to reflux.
 - Add 3-methyl-2-buten-1-ol dropwise over 2 hours.
 - Reflux for an additional 4 hours.
 - Workup: Cool, wash with saturated , then brine. Dry organic layer over and concentrate.
 - Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5) to isolate the 7-bromo isomer from minor byproducts.

Phase 2: Lithiation and Formylation[4]

- Reagents: 7-Bromo-2,2-dimethylchroman (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Anhydrous DMF (1.5 eq), Dry THF.
- Procedure:
 - Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 7-bromo-2,2-dimethylchroman and dissolve in anhydrous THF.

- Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation or polymerization.
- Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[1]
- Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
- Hydrolysis: Quench with saturated aqueous
.
◦ Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
- Isolation: Dry over

, filter, and concentrate in vacuo.
- Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure aldehyde as a pale yellow oil.

Applications in Drug Discovery[1]

The **2,2-dimethylchroman-7-carbaldehyde** scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for various aromatic aldehydes.

Cannabinoid Receptor Ligands

The 7-substituted chroman ring mimics the phenolic A-ring of THC.

- Workflow: The aldehyde is converted via Wittig olefination or Grignard addition to generate lipophilic side chains required for CB1/CB2 receptor affinity.
- Significance: 7-substitution often improves selectivity for CB2 (peripheral) over CB1 (central), reducing psychoactive side effects.

Potassium Channel Openers

Analogues of Cromakalim typically utilize a 6-substituted benzopyran. However, shifting the substituent to the 7-position (using this aldehyde) allows researchers to probe the binding pocket's steric tolerance, often resulting in compounds with altered tissue selectivity (e.g., vascular vs. bronchial smooth muscle).

Retinoid Analogues

Used as a rigid cyclic core to replace the trimethylcyclohexenyl ring in retinoic acid derivatives, enhancing metabolic stability against oxidation.

References

- Chemical Identity & CAS: "2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde (CAS 881657-09-6)." ChemicalBook / Chem960 Databases.
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- Lithiation Protocols: "Organolithium Reagents in Organic Synthesis."

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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